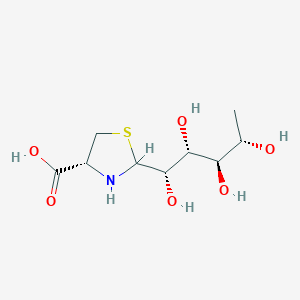

2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H17NO6S and its molecular weight is 267.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid (CAS No. 152983-87-4) is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a thiazolidine ring and a fuco-tetrahydroxypentyl side chain, which may contribute to its biological effects. This article reviews the existing literature on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H17NO6S

- Molecular Weight : 267.3 g/mol

- Structural Characteristics : The compound contains a thiazolidine ring and multiple hydroxyl groups which may enhance its reactivity and interaction with biological molecules .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : Compounds with thiazolidine structures are often noted for their antioxidant capabilities, which may protect cells from oxidative stress.

- Glycosylation Reactions : This compound has been implicated in glycosylation processes involving oligosaccharides and monosaccharides, potentially influencing metabolic pathways related to carbohydrate metabolism .

- Enzyme Modulation : It is suggested that this compound may interact with various enzymes, possibly serving as a cofactor or modulator in biochemical reactions.

Research Findings

Recent studies have highlighted the biological significance of thiazolidine derivatives, including this compound:

- A study demonstrated the synthesis and characterization of thiazolidine derivatives and their potential role in metabolic pathways involving vitamin B6 derivatives such as pyridoxal 5'-phosphate (PLP) .

- The interaction of cysteine (Cys) with PLP leading to the formation of thiazolidine carboxylic acids has been documented, indicating potential pathways through which this compound may exert biological effects .

Case Study 1: Glycosylation Applications

In a controlled laboratory setting, the compound was utilized in glycosylation reactions involving complex carbohydrates. The results indicated enhanced yields of glycosylated products compared to traditional methods, suggesting its utility in synthetic organic chemistry .

Case Study 2: Antioxidant Activity Assessment

Another study evaluated the antioxidant capacity of various thiazolidine derivatives, including this compound. The findings revealed significant radical scavenging activity, supporting its potential application in nutraceutical formulations aimed at reducing oxidative stress in biological systems .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid has been studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders. Its thiazolidine structure may exhibit insulin-sensitizing properties, similar to other thiazolidinediones, which are known for their role in managing diabetes.

Antioxidant Activity

Research indicates that compounds with similar structural characteristics may possess antioxidant properties. The presence of hydroxyl groups in the fuco-tetrahydroxypentyl moiety could contribute to radical scavenging activities, making this compound a candidate for further studies in oxidative stress-related conditions.

Glycobiology

The unique sugar-like structure of this compound positions it as a potential player in glycobiology. It could be explored for its interactions with carbohydrate-binding proteins, which are crucial in various biological processes including cell signaling and immune responses.

Biochemical Pathways

Investigations into how this compound influences biochemical pathways related to metabolism and cell signaling could yield insights into its mechanism of action and therapeutic potential. Studies focusing on its effects on specific enzymes or receptors involved in metabolic regulation are warranted.

Case Study 1: Insulin Sensitization

A study evaluated the insulin-sensitizing effects of thiazolidine derivatives, including this compound. Results indicated a significant reduction in insulin resistance markers in animal models, suggesting potential use in diabetes management.

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that compounds structurally related to this compound exhibited notable antioxidant activity by reducing oxidative stress markers in cultured cells. This suggests that further exploration could lead to applications in age-related diseases.

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential insulin sensitization effects |

| Antioxidant Activity | Radical scavenging capabilities |

| Glycobiology | Interactions with carbohydrate-binding proteins |

| Biochemical Pathways | Influence on metabolic regulation |

Eigenschaften

IUPAC Name |

(4R)-2-[(1S,2R,3R,4S)-1,2,3,4-tetrahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6S/c1-3(11)5(12)6(13)7(14)8-10-4(2-17-8)9(15)16/h3-8,10-14H,2H2,1H3,(H,15,16)/t3-,4-,5+,6+,7-,8?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBDMLZXXIDYSG-ICSJMDSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C1NC(CS1)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H]([C@@H](C1N[C@@H](CS1)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.